molecular formula C6H6F9O3P B1585032 Tris(2,2,2-trifluoroethyl) phosphite CAS No. 370-69-4

Tris(2,2,2-trifluoroethyl) phosphite

Cat. No. B1585032
CAS RN: 370-69-4
M. Wt: 328.07 g/mol
InChI Key: CBIQXUBDNNXYJM-UHFFFAOYSA-N
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Description

Tris(2,2,2-trifluoroethyl) phosphite is an organophosphorus compound . It is used as a ligand in organometallic chemistry to enhance labialization in metal clusters and as a substitutional equivalent for carbon monoxide . It is also used as an electrolyte additive to improve the electrochemical performance and as a co-solvent for nonflammable electrolytes in Li-ion batteries .


Synthesis Analysis

Tris(2,2,2-trifluoroethyl) phosphite can be synthesized via the Arbuzov reaction with 2-bromo-N-methoxy-N-methylacetamide . A selective three-step substitution transesterification starting with tris(2,2,2-trifluoroethyl) phosphate enables the facile synthesis of mixed unsymmetric phosphate triesters from three different alcohols .


Molecular Structure Analysis

The molecular formula of Tris(2,2,2-trifluoroethyl) phosphite is (CF3CH2O)3P . It has a molecular weight of 328.07 .


Chemical Reactions Analysis

In the presence of DBU or lithium alkoxides, the substitution of the trifluoroethoxy group at the phosphorus proceeds selectively . In a Li4Ti5O12 (LTO)/Li1.03(Ni0.5Mn0.3Co0.2)0.97O2 (NMC532) cell, its decomposition behavior was investigated at 4.6 V vs. Li/Li+ .


Physical And Chemical Properties Analysis

Tris(2,2,2-trifluoroethyl) phosphite is a liquid with a refractive index of 1.324 (lit.) . It has a boiling point of 130-131 °C/743 mmHg (lit.) and a density of 1.487 g/mL at 25 °C (lit.) .

Scientific Research Applications

High-Voltage Lithium-Ion Batteries

Tris(2,2,2-trifluoroethyl) phosphite (TTFP) shows significant promise as an additive in high-voltage lithium-ion batteries. It enhances the performance of lithium-rich layered oxide cathodes and LiNi1/3Co1/3Mn1/3O2 cathodes at high operating voltages. TTFP helps in improving cycling stability and rate capability, thereby extending the battery life and efficiency. The formation of a protective interphase film due to TTFP oxidation inhibits electrolyte decomposition and mitigates cathode structural destruction, leading to improved electrochemical performance at high voltage (Pires et al., 2015); (Wang et al., 2017).

Flame Retardation in Li-Ion Batteries

TTFP is also utilized as a flame-retarding additive in lithium-ion battery electrolytes. It has been shown to suppress the flammability of the electrolyte, improve the thermal stability of the battery, and enhance electrochemical cell performance. This addition makes TTFP a valuable asset for increasing the safety and longevity of Li-ion batteries (Nam et al., 2011).

Safety Optimization for Lithium-Ion Batteries

In the context of safety, TTFP has shown efficacy in constructing non-inflammable electrolytes for lithium-ion batteries. Its use in pouch lithium-ion batteries indicates enhanced thermal stability and reduced self-discharge, thus contributing to safer battery applications. The formation of a better solid-electrolyte interface (SEI) layer is a key factor in these improvements (Wang et al., 2019).

Enhanced Electrochemical Performance

TTFP significantly improves the cycling stability and reduces the irreversible capacity of various cathode materials in lithium-ion batteries. It reduces the impedance in cathode materials, enhancing lithium diffusion rate and improving electronic conductivity. This broad application demonstrates TTFP's role in optimizing the performance of lithium-ion batteries (Paniyarasi et al., 2021).

Nonflammable Electrolytes in Li-Ion Batteries

TTFP has been studied as a co-solvent for formulating nonflammable electrolytes in lithium-ion batteries. It not only reduces the flammability of electrolytes but also enhances Coulombic efficiency and cycling performance, especially at high temperatures. This makes it an effective component for improving the safety and performance of lithium-ion batteries in various conditions (Zhang et al., 2003).

Safety And Hazards

Tris(2,2,2-trifluoroethyl) phosphite can cause skin irritation and serious eye irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

Tris(2,2,2-trifluoroethyl) phosphite is used as a flame-retarding cosolvent, and it is initially mixed with γ-butyrolactone for the first time to formulate a nonflammable electrolyte . This high safety electrolyte helps the graphite/LiNi0.5Co0.2Mn0.3O2 full cell to achieve good electrochemical performance .

properties

IUPAC Name

tris(2,2,2-trifluoroethyl) phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F9O3P/c7-4(8,9)1-16-19(17-2-5(10,11)12)18-3-6(13,14)15/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIQXUBDNNXYJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)OP(OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F9O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20190492
Record name Tris(2,2,2-trifluoroethyl)phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(2,2,2-trifluoroethyl) phosphite

CAS RN

370-69-4
Record name Ethanol, 2,2,2-trifluoro-, phosphite (3:1)
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Record name Tris(2,2,2-trifluoroethyl)phosphite
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Record name 370-69-4
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Record name Tris(2,2,2-trifluoroethyl)phosphite
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
434
Citations
SS Zhang, K Xu, TR Jow - Journal of Power Sources, 2003 - Elsevier
In this work, we used tris(2,2,2-trifluoroethyl) phosphite (TTFP), in which the oxidization number of phosphorus was three (III), to formulate nonflammable electrolytes of the Li-ion …
Number of citations: 227 www.sciencedirect.com
R Sahore, A Tornheim, C Peebles, J Garcia… - Journal of Materials …, 2018 - pubs.rsc.org
Use of electrolyte additives is a promising route to address surface destabilization issues of lithium transition metal (TM)-oxide cathodes (for example, lithium nickel-manganese-cobalt …
Number of citations: 26 pubs.rsc.org
J Pires, A Castets, L Timperman, J Santos-Peña… - Journal of Power …, 2015 - Elsevier
In this paper, we report positive effect of Tris(2,2,2-trifluoroethyl) phosphite (TTFP) as additive during initial activation and cycling of Li-rich-NMC xLi 2 MnO 3 –(1 − x)LiMO 2 (x >> 1; M = …
Number of citations: 120 www.sciencedirect.com
L Wang, Y Ma, Q Li, Y Cui, P Wang, X Cheng, P Zuo… - Electrochimica …, 2017 - Elsevier
Tris(2,2,2-trifluoroethyl) phosphite (TTFEP) is investigated as an electrolyte additive to improve the electrochemical performance of LiNi 1/3 Co 1/3 Mn 1/3 O 2 cathode at high operating …
Number of citations: 29 www.sciencedirect.com
TH Nam, EG Shim, JG Kim, HS Kim, SI Moon - Journal of power sources, 2008 - Elsevier
The effect of diphenyloctyl phosphate (DPOF) and tris(2,2,2-trifluoroethyl) phosphite (TTFP) as flame-retardant (FR) additives in the liquid electrolyte of Li-ion cells is evaluated at both …
Number of citations: 57 www.sciencedirect.com
HL Wu, YH Chong, HC Ong, CM Shu - Journal of Thermal Analysis and …, 2022 - Springer
With the increasing awareness of green energy, electric vehicles have become the future trend, with lithium-ion batteries (LIBs) regarded as the most suitable energy storage carrier. …
Number of citations: 8 link.springer.com
Y Wang, Y Mao, QY Bai, CL Li, R Guo, JY Xie - Solid State Ionics, 2019 - Elsevier
The safety issue challenges the application of lithium ion batteries. To solve this problem, organophosphous additives are applied to construct a non-inflammable electrolyte. Herein an …
Number of citations: 6 www.sciencedirect.com
ND Nam, IJ Park, JG Kim - ECS Transactions, 2011 - iopscience.iop.org
Tris (4-fluorophenyl) phosphine (TFPP) and tris (2, 2, 2-trifluoroethyl) phosphite (TTFP) were used as flame-retarding additives in Li-ion battery electrolytes. The cell performance of the …
Number of citations: 9 iopscience.iop.org
T Dagger, J Henschel, B Rad, C Lürenbaum… - Rsc Advances, 2017 - pubs.rsc.org
The quantification of lithium ion battery electrolyte additives provides challenges in terms of methods and instrumentation. In this work, the detectability of the flame retardant additive tris(…
Number of citations: 2 pubs.rsc.org
Y Gu, S Fang, L Yang, S Hirano - ACS Applied Energy Materials, 2021 - ACS Publications
Tris(2,2,2-trifluoroethyl) phosphate, as a flame-retarding cosolvent, is initially mixed with γ-butyrolactone for the first time to formulate a nonflammable electrolyte, in which lithium difluoro…
Number of citations: 10 pubs.acs.org

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